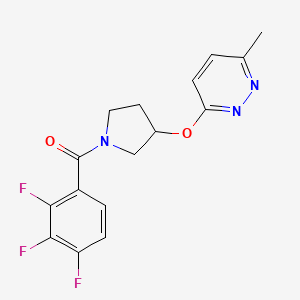

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

Description

Properties

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2/c1-9-2-5-13(21-20-9)24-10-6-7-22(8-10)16(23)11-3-4-12(17)15(19)14(11)18/h2-5,10H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXKDHSUHBYBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone typically involves multiple steps, including the formation of the pyridazine and pyrrolidine rings, followed by their coupling with the trifluorophenyl group. Common synthetic routes may include:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Pyrrolidine Ring: This can be synthesized through the reduction of pyrrole derivatives or via cyclization reactions.

Coupling Reactions: The final step involves coupling the pyridazine and pyrrolidine rings with the trifluorophenyl group using reagents such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s activity.

Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biological studies.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone would depend on its specific interactions with molecular targets. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

Pathways Involved: The biochemical pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues in Cannabinoid Research

A study on indole- and pyrrole-derived cannabinoids highlights the importance of side-chain length and heterocyclic core structure for receptor binding .

- Pyrrolidinyl vs. Pyrrole/Indole Cores: Pyrrole-derived cannabinoids exhibit lower CB1 receptor affinity compared to indole analogues .

- Fluorinated Aromatic Systems: The 2,3,4-trifluorophenyl group in the target compound contrasts with naphthalene rings in cannabinoids. Fluorine’s electron-withdrawing effects could enhance binding specificity compared to bulkier aromatic systems.

Pyridine/Pyridazine Derivatives

The Catalog of Pyridine Compounds lists structural analogues with pyridine and fluorinated substituents . Key comparisons include:

- Pyridazine vs. Pyridine Rings : The target’s pyridazine ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyridine. Pyridazine derivatives often exhibit higher polarity and altered solubility profiles.

- Fluorine Substitution Patterns: A listed compound, (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime, features a single fluorine on pyridine .

Substituent Effects on Bioactivity

- Methoxy vs. Methylpyridazine : In Zygocaperoside (), methoxy groups on glycosides influence solubility . The target’s 6-methylpyridazine may balance lipophilicity and hydrogen-bonding capacity.

- Side-Chain Flexibility: Cannabinoid studies emphasize that optimal side-chain length (4–6 carbons) maximizes receptor affinity . The target’s pyrrolidinyl-oxypyridazine chain introduces rigidity, which could limit conformational freedom compared to flexible alkyl chains.

Research Implications and Gaps

While structural parallels exist with cannabinoids and pyridine derivatives, the target compound’s unique combination of pyridazine, pyrrolidinyl, and trifluorophenyl groups necessitates further empirical studies. Priority areas include:

- Receptor Binding Assays : Testing affinity for CNS targets (e.g., serotonin or dopamine receptors) due to fluorinated aromatic motifs.

- Metabolic Stability: Comparative studies with non-fluorinated analogues to assess the trifluorophenyl group’s impact on half-life.

- Synthetic Accessibility : Lessons from ’s silyl-protected intermediates could inform scalable synthesis routes .

This comparative analysis underscores the compound’s distinctive features while highlighting the need for targeted pharmacological profiling.

Biological Activity

Overview

The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone is a complex organic molecule characterized by its unique structural features, including a pyrrolidine ring and a pyridazine moiety. Its potential biological activity is of significant interest in medicinal chemistry, particularly for its interactions with various biological targets. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Features

The compound has the following structural formula:

Key Functional Groups:

- Pyrrolidine Ring : Known for its role in enhancing bioactivity.

- Pyridazine Moiety : Contributes to the compound's pharmacological properties.

- Trifluorophenyl Group : Imparts unique electronic properties that may influence biological interactions.

Biological Activity

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. Similar compounds have exhibited a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds with pyridazine rings often show significant antimicrobial properties.

- CNS Effects : Pyrrolidine derivatives are known for their central nervous system (CNS) effects, which may include anxiolytic and antidepressant activities.

- Anticancer Potential : Many nitrogen-containing heterocycles have been explored for their anticancer properties due to their ability to interfere with cellular processes.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity are influenced by the structural features of the compound. For instance, the trifluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and target interaction.

Case Studies

-

Antimicrobial Studies :

- A study demonstrated that similar pyridazine derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of the pyridazine moiety was crucial for activity .

- CNS Activity :

-

Anticancer Properties :

- A comparative analysis showed that compounds with similar structures had IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Pyridazine Derivative | Contains pyridazine ring | Antimicrobial | Effective against resistant strains |

| Pyrrolidine Analog | Pyrrolidine ring | CNS effects | Anxiolytic properties |

| Trifluorophenyl Compound | Trifluorophenyl group | Anticancer | Enhanced efficacy in vitro |

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazine Ring : Starting from a suitable precursor through nucleophilic substitution.

- Attachment of the Pyrrolidine Ring : Reaction under basic conditions.

- Formation of Methanone Group : Finalization through acylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.